2-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-(thian-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNOS/c11-7-10(13)12(8-1-2-8)9-3-5-14-6-4-9/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKBIUBPTCKKOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCSCC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide is a synthetic organic compound that has garnered attention in pharmacological research due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 261.81 g/mol. It features a chloro substituent, a cyclopropyl group, and a tetrahydro-2H-thiopyran moiety, which contribute to its distinctive chemical behavior and potential biological activity .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. The compound has demonstrated effectiveness against various bacterial strains, particularly Gram-positive bacteria. For instance, in a study involving the synthesis of novel derivatives, compounds derived from tetrahydro-2H-thiopyran exhibited minimum inhibitory concentration (MIC) values ranging from 1.95 to 15.62 mg/ml against specific pathogens .
The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in microbial resistance mechanisms. The presence of the chloro group enhances its reactivity, allowing for nucleophilic substitution reactions that may disrupt bacterial cell function . Additionally, preliminary studies suggest that it may act as a modulator of retinoid-related orphan receptor gamma (RORγ), which is implicated in immune response regulation and inflammation .
Study 1: Anticonvulsant Activity
In a controlled study assessing anticonvulsant properties, certain derivatives of tetrahydro-2H-thiopyran demonstrated statistically significant activity in models such as pentylenetetrazole-induced seizures. Compounds with similar structural features to this compound showed protective effects in psychomotor seizure models .
Study 2: Antimicrobial Efficacy
A comprehensive evaluation of various thiazole and selenazole derivatives revealed that compounds structurally related to this compound exhibited promising antimicrobial properties. The study utilized standard antimicrobial testing protocols to assess the efficacy against respiratory tract infection pathogens .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide | Contains an amino group instead of a chloro group | Potential RORγ modulation |
| 3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide | Contains a thiadiazole ring | Investigated for proteomics applications |
| N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)-propanoic acid | Lacks chloro substitution | Explored for anti-inflammatory properties |
This comparative analysis indicates that the unique combination of functional groups in this compound may enhance its selectivity and efficacy as a biological modulator compared to structurally similar compounds .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared below with structurally related chloroacetamide derivatives (Table 1):
Key Observations:
Substituent Diversity: The target compound uniquely combines a cyclopropyl group (small, strained ring) and a tetrahydrothiopyran (saturated sulfur ring), which may enhance steric hindrance and modulate solubility compared to aromatic substituents in analogs like N-(4-chlorophenyl) derivatives .
Heterocyclic Backbones: The tetrahydro-2H-thiopyran in the target compound provides a saturated sulfur ring, differing from unsaturated thiophene or pyrimidine backbones in analogs (e.g., cyclopenta-thieno-pyrimidine in ). Saturation may reduce π-conjugation but improve metabolic stability .
Synthetic Approaches: A common method for chloroacetamide derivatives involves alkylation of thiol-containing precursors with 2-chloroacetamides. For example, compound 2 () was synthesized via reflux with sodium acetate in ethanol, achieving an 85% yield . The target compound’s synthesis likely follows a similar pathway, but its sterically demanding substituents (cyclopropyl, thiopyran) may require optimized conditions for efficient coupling .
Electronic and Reactivity Profiles
- Chloroacetyl Reactivity: The electron-deficient chloroacetyl group in all compounds is prone to nucleophilic substitution. However, substituents on the acetamide nitrogen modulate this reactivity: Aryl groups (e.g., 4-chlorophenyl) enhance electrophilicity via resonance withdrawal, favoring reactions with nucleophiles like thiols or amines .
Sulfur-Containing Moieties :
- The tetrahydro-2H-thiopyran in the target compound introduces a flexible sulfur atom capable of hydrogen bonding or redox activity, similar to thioether linkages in and compounds .
Preparation Methods
Preparation via Chloroacetyl Chloride and Secondary Amine Coupling
This is the most direct and commonly reported method for related chloroacetamides.
| Step | Reagents & Conditions | Description | Notes |
|---|---|---|---|
| 1 | Secondary amine: N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)amine | Preparation or procurement of the secondary amine is prerequisite | Synthesis of this amine involves nucleophilic substitution on tetrahydrothiopyran derivatives or cyclopropyl amines |
| 2 | Chloroacetyl chloride, solvent (e.g., dichloromethane), base (e.g., triethylamine or sodium hydroxide) | Dropwise addition of chloroacetyl chloride to amine solution at low temperature (0–10 °C) | Low temperature controls reaction rate and minimizes side reactions |
| 3 | Work-up: dilution with dichloromethane, washing with water and brine, drying over anhydrous sodium sulfate | Purification to remove inorganic salts and residual reagents | Typical organic extraction and drying procedures |
| 4 | Concentration under reduced pressure and crystallization | Isolation of pure this compound | Crystallization solvents may include heptane or tert-butyl methyl ether |
This method is supported by analogous chloroacetamide syntheses where chloroacetyl chloride is reacted with amines under controlled conditions, as described in multiple patent documents and synthetic protocols.
Alternative Stepwise Synthesis of the Secondary Amine Intermediate
Since the secondary amine is a key intermediate, its preparation can be achieved by:
- Nucleophilic substitution of tetrahydro-2H-thiopyran-4-yl derivatives with cyclopropylamine or vice versa.
- Protection-deprotection strategies when necessary to selectively install substituents on the nitrogen.
Such methods are more specialized and require careful control of reaction conditions to preserve the thiopyran ring integrity and cyclopropyl group.
Reaction Conditions and Optimization
| Parameter | Typical Range | Effect on Reaction |
|---|---|---|
| Temperature | 0–10 °C during addition; room temperature for stirring | Controls rate and selectivity; prevents decomposition |
| Solvent | Dichloromethane, tert-butyl methyl ether | Good solubility and easy phase separation |
| Base | Triethylamine, sodium hydroxide | Neutralizes HCl formed; choice affects purity and yield |
| Reaction time | 30 min to 1 h | Sufficient for completion without overreaction |
| Work-up | Washing with water and brine; drying over Na2SO4 | Removes impurities and residual reagents |
Analytical and Purity Data
- Yield: High yields (up to 100%) are achievable under optimized conditions.
- Purity: Confirmed by chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).
- Melting point: Crystallized products typically show sharp melting points indicative of purity.
- Spectroscopic characterization: NMR, IR, and MS confirm structure and substitution pattern.
Summary Table of Preparation Method
Research Findings and Notes
- The use of chloroacetyl chloride is standard for introducing the chloroacetamide moiety.
- The secondary amine bearing both cyclopropyl and tetrahydrothiopyran rings must be synthesized or sourced with high purity to ensure successful acylation.
- Reaction temperature control is critical to avoid ring-opening of the tetrahydrothiopyran or decomposition of the cyclopropyl group.
- Organic solvents such as dichloromethane and tert-butyl methyl ether are preferred for their ease of separation and drying.
- Washing with brine and drying over anhydrous sodium sulfate ensures removal of aqueous impurities.
- The reaction is typically monitored by TLC and LC-MS to confirm completion before work-up.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
